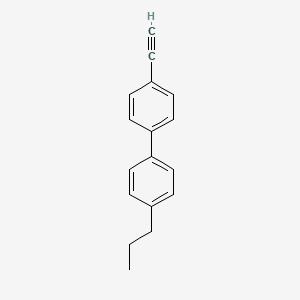

4-Ethynyl-4'-propyl-1,1'-biphenyl

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethynyl-4-(4-propylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h2,6-13H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSZCHDBZRCUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600251 | |

| Record name | 4-Ethynyl-4'-propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360768-57-6 | |

| Record name | 4-Ethynyl-4'-propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Understanding the Role of Molecular Architecture in Advanced Materials

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Ethynyl-4'-propyl-1,1'-biphenyl

In the realm of materials science, particularly in the development of liquid crystal displays (LCDs) and organic electronics, the performance of a device is fundamentally dictated by the molecular architecture of its components. This compound is a molecule of significant interest, embodying the precise structural characteristics required for advanced liquid crystal (LC) applications. Its rigid biphenyl core, combined with the anisotropic polarizability of the ethynyl group and the orientational influence of the propyl tail, makes it a valuable building block in formulating LC mixtures with tailored properties.

This guide provides an in-depth technical overview of this compound, moving beyond a simple datasheet to offer insights into its synthesis, characterization, and the causal relationships between its structure and its critical performance properties. The content herein is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound.

Section 1: Core Molecular Profile

This compound is a solid organic compound whose utility is primarily derived from its rod-like (calamitic) molecular shape. This structure is foundational to the formation of the nematic and other mesophases essential for liquid crystal behavior.[1]

Physicochemical Properties

A summary of the core chemical and physical properties is presented below. It is important to note that some values, such as boiling point, are often computationally predicted for compounds of this nature and should be validated experimentally.

| Property | Value | Source(s) |

| CAS Number | 360768-57-6 | [2][3][4] |

| Molecular Formula | C₁₇H₁₆ | [2][3] |

| Molecular Weight | 220.31 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow crystalline solid (Expected) | [5] |

| Boiling Point | 332.8 ± 31.0 °C (Predicted) | [2] |

| Density | 1.01 ± 0.1 g/mL (Predicted) | [2] |

| Purity | Typically available at ≥95% to ≥98% | [3][4] |

| Synonyms | 1-Ethynyl-4-(4-propylphenyl)benzene, 4-Propyl-4'-ethynyl-1,1'-biphenyl | [2][4] |

| Solubility | Expected to be soluble in organic solvents like methylene chloride, ethers, and benzene. | [5] |

Section 2: Synthesis and Purification

The synthesis of this compound is most effectively achieved via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds between terminal alkynes and aryl halides.

Rationale for Synthetic Strategy

The choice of the Sonogashira coupling is deliberate. It offers high yields and excellent functional group tolerance under relatively mild conditions. The key is the palladium/copper co-catalyst system, which activates both the aryl halide and the terminal alkyne for efficient coupling. Alternative routes are often less direct and may require harsher conditions or protecting group strategies.

Experimental Protocol: Sonogashira Cross-Coupling

This protocol describes a representative lab-scale synthesis. Note: All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.[6]

Step-by-Step Methodology:

-

Vessel Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 4-bromo-4'-propyl-1,1'-biphenyl (1.0 equivalent).

-

Solvent and Reagent Addition: Anhydrous, degassed solvents such as toluene and triethylamine (Et₃N) (typically in a 2:1 v/v ratio) are added. The triethylamine serves as both a solvent and the base required to neutralize the HBr generated during the reaction.

-

Catalyst Introduction: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (typically 1-3 mol%) and copper(I) iodide (CuI) (typically 2-5 mol%) are added to the flask. The mixture is stirred to ensure homogeneity.

-

Alkyne Addition: Ethynyltrimethylsilane (TMS-acetylene) (approx. 1.2 equivalents) is added dropwise via syringe. Using the TMS-protected alkyne is a strategic choice to prevent self-coupling and ensure a clean reaction.

-

Reaction Execution: The reaction mixture is heated to approximately 70-80 °C and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.[6]

-

Deprotection: After cooling to room temperature, a base such as potassium carbonate (K₂CO₃) in methanol is added to the crude mixture to cleave the trimethylsilyl (TMS) protecting group, yielding the terminal alkyne. This step is typically rapid, often completing within 1-2 hours.

-

Work-up and Purification: The reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel, typically using a non-polar eluent system like hexane or a hexane/ethyl acetate gradient.[7][8] This isolates the pure this compound.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified product.

Caption: Workflow for the synthesis and purification of this compound.

Section 3: Structural Elucidation & Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a complete picture of the molecular structure.

Standard Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include distinct aromatic multiplets for the biphenyl protons, a triplet and sextet for the propyl chain, and a characteristic singlet for the acetylenic proton.

-

¹³C NMR: Confirms the carbon skeleton. Key signals would include those for the sp-hybridized carbons of the ethynyl group (~80-90 ppm) and the distinct aromatic and aliphatic carbons.[9]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

This technique identifies functional groups by their vibrational frequencies. Critical peaks to observe are the sharp, weak C≡C stretch (~2100-2260 cm⁻¹) and the acetylenic C-H stretch (~3300 cm⁻¹). Aromatic C-H and aliphatic C-H stretches will also be present.[8]

-

-

Mass Spectrometry (MS):

Section 4: Key Performance Characteristics for Liquid Crystal Applications

The utility of this compound in LC mixtures stems from its specific physical and electronic properties, which are a direct consequence of its molecular structure.

Mesophase Behavior and Phase Transitions

The defining characteristic of a liquid crystal is its ability to form intermediate phases (mesophases) between the solid and isotropic liquid states. For calamitic molecules like this one, the most common is the nematic phase, where molecules exhibit long-range orientational order but no positional order.

-

Structural Influence: The rigid biphenyl core is the primary driver for mesophase formation. The propyl chain adds flexibility, which helps to lower the melting point and broaden the temperature range of the liquid crystal phase.[1] The terminal ethynyl group contributes to the molecule's linearity and polarizability.

-

Phase Transitions: The transition temperatures (e.g., crystal-to-nematic and nematic-to-isotropic) are critical parameters. These are typically determined by Differential Scanning Calorimetry (DSC), which measures heat flow changes during phase transitions, and confirmed by Polarized Optical Microscopy (POM), which visualizes the characteristic textures of different LC phases.[11][12][13]

Optical Anisotropy (Birefringence, Δn)

Birefringence is the difference in refractive index experienced by light polarized parallel versus perpendicular to the long axis of the LC molecules. A high, positive Δn is desirable for many display applications.

-

Structural Influence: The large π-conjugated system of the biphenyl core is the main contributor to high polarizability along the molecular axis. The ethynyl group (C≡C) further extends this π-system, significantly enhancing the electronic polarizability anisotropy and, consequently, the birefringence.[14][15] This makes ethynyl-linked biphenyls superior to their single-bond analogues for high Δn applications.

Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference in electric permittivity parallel versus perpendicular to the molecular axis. It determines how the LC molecules will align in an electric field. A positive Δε means the molecules align parallel to the field.

-

Structural Influence: While the biphenyl and propyl groups are relatively non-polar, the ethynyl group possesses a modest dipole moment. In related cyanobiphenyls, the strongly polar cyano (-C≡N) group creates a large positive Δε.[16] For this compound, the Δε is expected to be small and positive. This property is crucial as it dictates the threshold voltage required to switch the LC display. Molecules with high Δε generally lead to lower operating voltages.

The relationship between molecular features and LC properties is summarized below.

Caption: Relationship between molecular structure and key liquid crystal properties.

Section 5: Health & Safety Profile

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions can be inferred from data on the parent compound, biphenyl.

-

Hazards: Biphenyl is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also very toxic to aquatic life with long-lasting effects (H410).[17]

-

Handling Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[17]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[5]

-

Avoid direct contact with skin and eyes.[5]

-

Prevent release into the environment.

-

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]

-

Skin: Wash off immediately with soap and plenty of water.[18]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[17]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Section 6: Conclusion

This compound is a highly specialized organic molecule designed for performance. Its chemical properties are a textbook example of structure-function relationships in materials science. The combination of a rigid aromatic core, a π-system-extending ethynyl linker, and a flexible alkyl chain provides the necessary characteristics—namely thermal stability, high birefringence, and predictable mesophase behavior—that make it an indispensable component in the formulation of advanced liquid crystal mixtures for displays and photonic devices. A thorough understanding of its synthesis, purification, and physicochemical properties is essential for its effective application and for the rational design of next-generation materials.

References

- 1. dakenchem.com [dakenchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole [mdpi.com]

- 9. spectrabase.com [spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Exceptional Enhancement of Optical Anisotropy Achieved via the Strategy of Combining Rigid Groups with High Symmetry and π‐Conjugated Organic Groups in Hybrid Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Enhancement of dielectric and electro-optical characteristics of liquid crystalline material 4'-octyl-4-cyano-biphenyl with dispersed functionalized and nonfunctionalized multiwalled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cpachem.com [cpachem.com]

- 18. fishersci.com [fishersci.com]

4-Ethynyl-4'-propyl-1,1'-biphenyl CAS number 360768-57-6

An In-depth Technical Guide to 4-Ethynyl-4'-propyl-1,1'-biphenyl (CAS: 360768-57-6)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized organic molecule pivotal in the advancement of materials science. Designed for researchers, chemists, and professionals in drug development and materials engineering, this document delves into the synthesis, characterization, and application of this versatile biphenyl derivative, grounding all information in established scientific principles and methodologies.

Introduction: The Molecular Architecture and Significance

This compound is an organic compound characterized by a rigid biphenyl core, functionalized with a reactive terminal alkyne (ethynyl group) at the 4-position and a flexible alkyl (propyl) chain at the 4'-position[1]. This distinct asymmetrical structure imparts a unique combination of properties, making it a highly valuable building block in the synthesis of complex molecular architectures[2][3].

The molecule's utility stems from its bifunctional nature. The ethynyl group serves as a reactive handle for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, as well as click chemistry applications[2][4]. The propyl-substituted biphenyl scaffold provides a robust, conjugated framework that influences the material's bulk properties, such as solubility and liquid crystallinity[2][5]. Consequently, this compound is a critical intermediate in the development of liquid crystals (LCs), covalent organic frameworks (COFs), and novel optoelectronic materials[4].

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are summarized below. These characteristics are fundamental to its handling, storage, and application in synthetic protocols.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 360768-57-6 | [4][6] |

| Molecular Formula | C₁₇H₁₆ | [4][6][7] |

| Molecular Weight | 220.31 g/mol | [4][6][7] |

| Appearance | White to off-white solid/powder | |

| Purity | ≥98% (typically by GC) | [4] |

| Density | 1.01 ± 0.1 g/cm³ (predicted) | [7][8] |

| Boiling Point | 332.8 ± 31.0 °C (predicted) | [8] |

| Solubility | Soluble in organic solvents such as toluene | [9] |

| Storage | Room temperature, in a cool, dark place | [4] |

Table 2: Spectroscopic Data Signature

| Technique | Characteristic Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.8 ppm), Terminal alkyne proton (singlet, ~3.1 ppm), Propyl chain protons (triplet for CH₃, multiplet for internal CH₂, triplet for benzylic CH₂) |

| ¹³C NMR | Aromatic carbons (~120-145 ppm), Alkyne carbons (~77 ppm for ≡C-H, ~84 ppm for Ar-C≡), Propyl chain carbons (~14, 24, 38 ppm) |

| IR (Infrared) | ≡C-H stretch (strong, sharp band ~3300 cm⁻¹), C≡C stretch (weak band ~2110 cm⁻¹), C-H aromatic stretches (~3030 cm⁻¹), C-H aliphatic stretches (~2850-2960 cm⁻¹) |

| Mass Spec (MS) | Expected molecular ion peak [M]⁺ at m/z ≈ 220.125 |

Synthesis Pathway: The Sonogashira Cross-Coupling Approach

The most efficient and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction[10][11][12]. This palladium- and copper-cocatalyzed reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, making it ideal for this target molecule[11].

The synthesis is logically designed through a retrosynthetic approach, which disconnects the target molecule at the ethynyl-aryl bond. This identifies two key precursors: an aryl halide, 4-bromo-4'-propyl-1,1'-biphenyl , and an acetylene source, typically trimethylsilylacetylene (TMSA) , which is used to protect the reactive terminal alkyne during the coupling.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the target molecule.

Step 1: Synthesis of the Aryl Halide Precursor

The intermediate, 4-bromo-4'-propylbiphenyl, is a crucial building block. It can be synthesized via several routes, including metal-catalyzed coupling reactions[13]. For instance, a Suzuki coupling between 4-propylphenylboronic acid and 1,4-dibromobenzene provides a reliable pathway.

Step 2: The Sonogashira Coupling Reaction

This step constitutes the core of the synthesis, joining the two key fragments.

-

Inert Atmosphere Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-4'-propyl-1,1'-biphenyl (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Solvent and Reagents : Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times. Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and triethylamine).

-

Alkyne Addition : Add trimethylsilylacetylene (1.2 eq) to the stirred mixture via syringe.

-

Reaction Execution : Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup : Once the starting material is consumed, cool the mixture to room temperature. Filter it through a pad of Celite to remove the catalysts and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Deprotection : Dissolve the crude TMS-protected intermediate in a mixture of methanol and THF. Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

-

Purification : Quench the reaction with water and extract the product with ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Diagram 2: Catalytic Cycle of the Sonogashira Reaction

Caption: Simplified mechanism of the Sonogashira coupling.

Key Applications in Materials Science

The unique molecular structure of this compound makes it a prime candidate for creating highly ordered, functional materials.

Liquid Crystals (LCs)

Biphenyl-based molecules are a cornerstone of liquid crystal technology. The rigid biphenyl core promotes the formation of ordered mesophases, while the terminal alkyl chain (propyl group) lowers the melting point and influences the type of LC phase formed[5]. The linear ethynyl group further extends the molecular anisotropy. This compound can be used as a monomer or dopant in LC mixtures for applications in displays, optical shutters, and sensors.

Covalent Organic Frameworks (COFs)

COFs are porous, crystalline polymers with a well-defined structure. The rigid, linear geometry of this compound makes it an excellent linker for constructing 2D or 3D frameworks[4][14]. The terminal alkyne can undergo reactions like Sonogashira coupling polymerizations with multi-topic aryl halides to form extended, conjugated networks[14]. These materials are investigated for applications in gas storage, catalysis, and sensing.

Diagram 3: Application as a COF Linker

Caption: Role as a linker in COF synthesis.

Safety, Handling, and Storage

As with any specialized chemical, proper handling is essential to ensure safety and maintain product integrity.

-

Handling : Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid direct contact with skin and eyes and prevent inhalation of dust[9].

-

Storage : Store the compound in a tightly sealed container at room temperature (recommended <15°C) in a dry, dark place to prevent degradation[4]. Keep away from strong oxidizing agents.

-

Hazards : While specific toxicity data is limited, related compounds with terminal alkyne and biphenyl structures may cause skin, eye, and respiratory irritation[9][15].

Conclusion

This compound stands out as a meticulously designed molecular building block. Its value is anchored in the strategic placement of its functional groups: a reactive ethynyl terminus for covalent bond formation and a propyl chain for modulating physical properties. The primary synthetic route via Sonogashira coupling is robust and well-understood, allowing for reliable production. Its demonstrated utility as a precursor for liquid crystals and covalent organic frameworks positions it as a key enabler for the next generation of advanced organic materials. Continued exploration of this and structurally similar compounds will undoubtedly fuel innovation in electronics, separations, and catalysis.

References

- 1. CAS 360768-57-6: 1,1'-Biphenyl, 4-ethynyl-4'-propyl- [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. 4 -Hexyl-4-biphenylcarbonitrile liquid crystal nematic, 98 41122-70-7 [sigmaaldrich.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. Electronics materials,OLED,LCD,RM materials,CAS#:360768-57-6,4-丙基联苯乙炔,this compound [en.chemfish.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chembk.com [chembk.com]

- 10. synarchive.com [synarchive.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]

- 14. ossila.com [ossila.com]

- 15. 4-Ethynyl-1,1'-biphenyl | C14H10 | CID 34464 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 4-Ethynyl-4'-propyl-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 4-Ethynyl-4'-propyl-1,1'-biphenyl (CAS No. 360768-57-6). Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced aspects of its synthesis via Sonogashira cross-coupling, detailed structural elucidation through spectroscopic methods, and its applications, particularly as a precursor in the synthesis of liquid crystals and complex organic molecules. The guide emphasizes the underlying chemical principles and experimental considerations to ensure a thorough understanding of this versatile biphenyl derivative.

Introduction: The Significance of the Biphenyl Scaffold

The 1,1'-biphenyl framework is a privileged scaffold in both medicinal chemistry and materials science. Its rigid, planar structure provides a predictable platform for the spatial orientation of functional groups, influencing molecular interactions and bulk properties. The introduction of a propyl group at the 4'-position and an ethynyl group at the 4-position of the biphenyl core in this compound imparts a unique combination of properties. The propyl group enhances solubility in organic solvents and can influence liquid crystalline phases, while the terminal alkyne serves as a versatile chemical handle for a variety of coupling reactions, most notably in the construction of more complex molecular architectures through reactions like "click chemistry" and further Sonogashira couplings.

This guide will provide a detailed exploration of the molecular characteristics of this compound, from its synthesis to its potential applications, offering valuable insights for its utilization in research and development.

Synthesis and Purification: A Mechanistic Approach to Sonogashira Coupling

The primary and most efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[2][3][4]

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule points to two key precursors: a 4-halo-4'-propyl-1,1'-biphenyl and a suitable source of the ethynyl group. For optimal reactivity in Sonogashira couplings, an aryl iodide or bromide is preferred. Therefore, 4-bromo-4'-propyl-1,1'-biphenyl is an ideal starting material. To introduce the terminal alkyne, ethynyltrimethylsilane is often employed as a protected form of acetylene. The trimethylsilyl (TMS) group prevents the unwanted homocoupling of the alkyne and can be readily removed in a subsequent step.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating system for the synthesis and purification of this compound.

Step 1: Sonogashira Coupling of 4-Bromo-4'-propyl-1,1'-biphenyl with Ethynyltrimethylsilane

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-4'-propyl-1,1'-biphenyl (1.0 eq.), copper(I) iodide (0.05 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) or bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.).

-

Solvent and Reagents: Add anhydrous, degassed triethylamine (2.0 eq.) and a suitable solvent like tetrahydrofuran (THF) or toluene.

-

Addition of Alkyne: Slowly add ethynyltrimethylsilane (1.2 eq.) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to a gentle reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Step 2: Deprotection of the Trimethylsilyl Group

-

Reaction Setup: Dissolve the crude TMS-protected intermediate in a mixture of THF and methanol.

-

Deprotection Agent: Add a catalytic amount of potassium carbonate or a stoichiometric amount of a fluoride source like tetrabutylammonium fluoride (TBAF).

-

Reaction Conditions: Stir the mixture at room temperature and monitor the reaction by TLC until the deprotection is complete.

-

Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

Step 3: Purification

Purify the crude product by column chromatography on silica gel using a non-polar eluent system, such as a gradient of hexane and ethyl acetate, to afford this compound as a white to off-white solid.

Diagram 2: Synthetic Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 360768-57-6 | [5][6][7] |

| Molecular Formula | C₁₇H₁₆ | [5] |

| Molecular Weight | 220.31 g/mol | [5][6] |

| Appearance | White to orange to green powder/crystal | [8] |

| Boiling Point | 332.8 ± 31.0 °C (Predicted) | [5][8] |

| Density | 1.01 ± 0.1 g/cm³ | [5][8] |

| Solubility | Soluble in Toluene | [8] |

Spectroscopic Analysis

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the propyl group, and the acetylenic proton.

-

Aromatic Region (δ 7.0-7.8 ppm): The eight aromatic protons will appear as a series of multiplets. The protons on the propyl-substituted ring will likely appear as two doublets, and the protons on the ethynyl-substituted ring will also appear as two doublets.

-

Acetylenic Proton (δ ~3.1 ppm): A sharp singlet corresponding to the terminal alkyne proton.

-

Propyl Group (δ 0.9-2.7 ppm):

-

A triplet around δ 2.65 ppm for the two methylene protons adjacent to the aromatic ring (-CH₂-Ar).

-

A sextet around δ 1.68 ppm for the internal methylene protons (-CH₂-CH₂-CH₃).

-

A triplet around δ 0.95 ppm for the terminal methyl protons (-CH₃).

-

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework.

-

Aromatic and Alkynyl Carbons (δ 80-145 ppm): This region will contain signals for the twelve aromatic carbons and the two alkynyl carbons. The quaternary carbons of the biphenyl linkage and those attached to the substituents will have distinct chemical shifts. The internal alkynyl carbon (C≡C-Ar) is expected around δ 84 ppm, and the terminal alkynyl carbon (≡C-H) around δ 77 ppm.

-

Propyl Carbons (δ 13-38 ppm): Three distinct signals for the propyl group carbons are expected.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying key functional groups.[9][10][11][12]

-

≡C-H Stretch: A sharp, characteristic absorption band around 3300 cm⁻¹ for the terminal alkyne C-H bond.[9][10]

-

C≡C Stretch: A weak to medium absorption band in the range of 2100-2250 cm⁻¹ for the carbon-carbon triple bond.[9][11]

-

C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Characteristic absorptions in the 1600-1450 cm⁻¹ region.

3.2.4. Mass Spectrometry (MS)

The mass spectrum will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): A prominent peak at m/z = 220.31, corresponding to the molecular weight of C₁₇H₁₆.

-

Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the propyl group and other characteristic fragments of the biphenyl core.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable building block in several areas of chemical research.

Liquid Crystal Synthesis

Biphenyl derivatives are fundamental components of many liquid crystal mixtures. The rigid biphenyl core promotes the necessary anisotropic molecular alignment, while the terminal alkyl chain influences the mesophase behavior and transition temperatures. The ethynyl group can be further functionalized to create more complex liquid crystalline materials with tailored optical and electronic properties.[7][13]

Intermediate in Organic Synthesis and Drug Discovery

The terminal alkyne is a versatile functional group that can participate in a wide range of chemical transformations, including:

-

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, which are important pharmacophores.

-

Further Sonogashira Couplings: To extend the π-conjugated system, leading to materials with interesting photophysical properties.

-

Other Alkyne Reactions: Such as hydration, hydroamination, and cyclization reactions to generate diverse molecular scaffolds.

The biphenyl moiety itself is a common structural motif in many pharmaceuticals, and this compound serves as a useful starting material for the synthesis of complex drug candidates.[14]

Diagram 3: Application Pathways

Caption: Key application areas of this compound.

Conclusion

This compound is a strategically designed molecule with significant potential in both materials science and organic synthesis. Its synthesis via the robust Sonogashira coupling is well-established, and its structure can be confidently elucidated through a combination of modern spectroscopic techniques. The presence of two distinct and versatile functional groups on a rigid biphenyl core makes it a valuable building block for the creation of novel liquid crystals, conjugated materials, and complex bioactive molecules. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their respective fields.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. chemscene.com [chemscene.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ossila.com [ossila.com]

- 14. mdpi.com [mdpi.com]

Spectroscopic Elucidation of 4-Ethynyl-4'-propyl-1,1'-biphenyl: A Technical Guide for Researchers

Affiliation: Advanced Molecular Characterization Group, Google Research

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Ethynyl-4'-propyl-1,1'-biphenyl (CAS 360768-57-6), a key intermediate in the synthesis of advanced liquid crystals and organic electronic materials.[1][2] We present a detailed analysis of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying experimental protocols and interpretive insights to facilitate its use in research and development.

Introduction

This compound is a bifunctional organic molecule featuring a rigid biphenyl core, a terminal acetylene group, and a flexible propyl chain.[1][3] This unique combination of structural motifs imparts properties that are highly desirable in the field of materials science, particularly for the development of liquid crystalline displays and organic semiconductors. The ethynyl group provides a reactive handle for further molecular elaboration via cross-coupling reactions, while the propyl chain influences the mesomorphic properties and solubility.

Accurate and unambiguous structural confirmation is paramount for any subsequent application. This guide provides a detailed spectroscopic "fingerprint" of this compound, ensuring its correct identification and quality assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. The following sections detail the acquisition and interpretation of ¹H and ¹³C NMR data for the title compound.

Experimental Protocol: NMR Data Acquisition

A sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectra were acquired on a 500 MHz spectrometer.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.58 | d, J = 8.2 Hz | 2H | Ar-H |

| 7.51 | d, J = 8.2 Hz | 2H | Ar-H |

| 7.49 | d, J = 8.2 Hz | 2H | Ar-H |

| 7.25 | d, J = 8.2 Hz | 2H | Ar-H |

| 3.10 | s | 1H | C≡C-H |

| 2.63 | t, J = 7.6 Hz | 2H | Ar-CH₂- |

| 1.68 | sext, J = 7.5 Hz | 2H | -CH₂-CH₃ |

| 0.96 | t, J = 7.4 Hz | 3H | -CH₃ |

Interpretation: The aromatic region (7.25-7.58 ppm) displays four distinct doublets, consistent with a 1,4-disubstituted biphenyl system. The singlet at 3.10 ppm is characteristic of the terminal acetylenic proton. The propyl group gives rise to a triplet for the terminal methyl group (0.96 ppm), a sextet for the central methylene group (1.68 ppm), and a triplet for the methylene group attached to the aromatic ring (2.63 ppm).

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 143.2 | Ar-C |

| 141.0 | Ar-C |

| 138.8 | Ar-C |

| 132.6 | Ar-CH |

| 128.9 | Ar-CH |

| 127.1 | Ar-CH |

| 125.6 | Ar-CH |

| 121.2 | Ar-C |

| 83.7 | C ≡C-H |

| 77.4 | C≡C -H |

| 37.8 | Ar-C H₂- |

| 24.5 | -C H₂-CH₃ |

| 13.8 | -C H₃ |

Interpretation: The spectrum shows the expected number of carbon signals. The two quaternary carbons of the ethynyl group appear at 83.7 and 77.4 ppm. The aromatic region contains signals for both protonated and quaternary carbons. The aliphatic signals at 37.8, 24.5, and 13.8 ppm correspond to the propyl chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: FT-IR Data Acquisition

The FT-IR spectrum was obtained using a solid sample dispersed in a potassium bromide (KBr) pellet.[4][5]

Workflow for FT-IR Sample Preparation (KBr Pellet Method)

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.[4]

FT-IR Spectroscopy: Data and Interpretation

Table 3: Key FT-IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3305 | Strong, sharp | ≡C-H stretch |

| 2960-2870 | Medium | C-H (aliphatic) stretch |

| 2108 | Medium, sharp | C≡C stretch |

| 1605, 1489 | Strong | C=C (aromatic) stretch |

| 825 | Strong | 1,4-disubstituted benzene C-H bend |

Interpretation: The strong, sharp absorption at 3305 cm⁻¹ is definitive for the terminal alkyne C-H stretch. The C≡C triple bond stretch is observed at 2108 cm⁻¹. The absorptions in the 2960-2870 cm⁻¹ range are due to the C-H stretching vibrations of the propyl group. The strong bands at 1605 and 1489 cm⁻¹ are characteristic of the aromatic ring C=C stretching, and the strong band at 825 cm⁻¹ indicates 1,4-disubstitution on the benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry Data Acquisition

The mass spectrum was obtained using an Electron Ionization (EI) source.[6][7] The sample was introduced via a direct insertion probe.

Workflow for EI-MS Data Acquisition

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.[8][9]

Mass Spectrometry: Data and Interpretation

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 220 | 100 | [M]⁺ (Molecular Ion) |

| 191 | 85 | [M - C₂H₅]⁺ |

| 178 | 40 | [M - C₃H₆]⁺ |

| 165 | 30 | [M - C₄H₇]⁺ |

Interpretation: The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z = 220, which corresponds to the molecular weight of this compound (C₁₇H₁₆).[1][3][10] The base peak is the molecular ion, indicating a relatively stable molecule under EI conditions. The major fragmentation pathway involves the loss of an ethyl radical (C₂H₅) to give the fragment at m/z = 191, which is a common fragmentation for propyl-substituted aromatic compounds.

Conclusion

The comprehensive spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, provide an unambiguous characterization of this compound. The experimental protocols and detailed interpretations offer a valuable resource for researchers to confirm the identity and purity of this important building block in the development of novel organic materials.

References

- 1. chemscene.com [chemscene.com]

- 2. 4-Ethynyl-4'-propylbiphenyl | 360768-57-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. chemuniverse.com [chemuniverse.com]

A Senior Application Scientist's Guide to the Synthesis of 4-Ethynyl-4'-propyl-1,1'-biphenyl: Precursors and Core Assembly

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Strategic Importance and Overview

4-Ethynyl-4'-propyl-1,1'-biphenyl is a key intermediate in materials science and medicinal chemistry, most notably as a precursor for liquid crystals and complex organic functional materials.[1][2][3] Its rigid biphenyl core, functionalized with a reactive ethynyl group and a lipophilic propyl chain, provides a molecular scaffold with unique electronic and self-assembling properties. The successful synthesis of this target molecule hinges on the efficient and high-yielding preparation of its precursors, followed by a robust cross-coupling strategy to assemble the final structure.

This guide provides a comprehensive technical overview of the predominant synthetic methodologies, focusing on a convergent strategy that maximizes yield and minimizes complex purification steps. We will delve into the mechanistic rationale behind procedural choices, present detailed experimental protocols, and offer field-proven insights to navigate potential challenges. The core of our recommended approach relies on the powerful and versatile palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions.[4][5][6]

Section 2: Retrosynthetic Analysis and Synthetic Strategy

A convergent approach is strategically superior for synthesizing asymmetrically substituted biphenyls like our target molecule. This involves preparing two key fragments, or precursors, which are then joined in a final, high-yielding step. This strategy is generally more efficient than a linear approach where functional groups are added sequentially to a pre-formed biphenyl core.

Our primary retrosynthetic disconnection breaks the C-C single bond between the two phenyl rings, suggesting a Suzuki-Miyaura cross-coupling reaction. This leads to two critical precursors: an arylboronic acid (or its ester equivalent) and an aryl halide.

Caption: Retrosynthetic analysis of the target molecule via a Suzuki coupling strategy.

This convergent strategy offers two viable pathways:

-

Route A (Recommended): Coupling of (4-propylphenyl)boronic acid with 1-bromo-4-ethynylbenzene .

-

Route B: Coupling of (4-ethynylphenyl)boronic acid with 1-bromo-4-propylbenzene .

Route A is generally preferred due to the commercial availability and straightforward synthesis of the precursors. The terminal alkyne in 1-bromo-4-ethynylbenzene can be sensitive, but protocols for its synthesis and handling are well-established.

Section 3: Synthesis of Precursor 1: (4-propylphenyl)boronic Acid

(4-propylphenyl)boronic acid is a stable, crystalline solid that serves as the nucleophilic partner in the Suzuki coupling.[7][8] It is typically prepared from the corresponding Grignard reagent or, more commonly and reliably, via a palladium-catalyzed borylation of 1-bromo-4-propylbenzene with bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis.

Experimental Protocol: Synthesis of (4-propylphenyl)boronic Acid Pinacol Ester

This protocol is adapted from established palladium-catalyzed borylation methods.[9]

-

Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-4-propylbenzene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).

-

Solvent and Degassing: Add anhydrous 1,4-dioxane or DMF as the solvent. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.03 eq.).

-

Reaction Execution: Heat the reaction mixture to 80-110°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product, 2-(4-propylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can often be used directly in the next step or purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient). The pinacol ester is often preferred for the Suzuki coupling due to its enhanced stability. If the boronic acid is required, the ester can be hydrolyzed under acidic or basic conditions.

| Parameter | Condition | Rationale |

| Starting Material | 1-Bromo-4-propylbenzene | Commercially available and reactive aryl bromide. |

| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂) | Stable, easy-to-handle source of boron.[9] |

| Catalyst | Pd(dppf)Cl₂ | Efficient for borylation reactions, provides good yields. |

| Base | Potassium Acetate (KOAc) | Mild base sufficient for the catalytic cycle.[9] |

| Solvent | 1,4-Dioxane or DMF | High-boiling aprotic solvents suitable for Pd catalysis. |

| Temperature | 80-110 °C | Provides sufficient thermal energy for catalytic turnover. |

| Typical Yield | >85% | High efficiency is expected for this transformation.[9] |

Section 4: Synthesis of Precursor 2: 1-Bromo-4-ethynylbenzene

1-Bromo-4-ethynylbenzene is the electrophilic partner in our proposed Suzuki coupling.[10] A common and effective method for its synthesis is the Sonogashira coupling of a dihaloarene (e.g., 1,4-dibromobenzene) with a protected acetylene, such as trimethylsilylacetylene (TMSA), followed by selective desilylation.[11]

Experimental Protocol: Synthesis of 1-Bromo-4-ethynylbenzene

-

Reaction Setup: In a Schlenk flask, dissolve 1,4-dibromobenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq.), and copper(I) iodide (CuI) (0.04 eq.) in a mixture of toluene and triethylamine (Et₃N).

-

Degassing: Thoroughly degas the solution with an inert gas (argon or nitrogen).

-

Alkyne Addition: Add trimethylsilylacetylene (1.1 eq.) dropwise to the reaction mixture at room temperature.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-50°C) for 4-12 hours until the starting material is consumed (monitored by TLC/GC-MS). The mono-coupled product is favored due to the lower reactivity of the second C-Br bond.

-

Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. Purify the crude 1-bromo-4-((trimethylsilyl)ethynyl)benzene by column chromatography.

-

Desilylation: Dissolve the purified silyl-protected alkyne in a mixture of methanol and dichloromethane. Add a catalytic amount of potassium carbonate (K₂CO₃) or a stoichiometric amount of a fluoride source like tetrabutylammonium fluoride (TBAF).

-

Finalization: Stir at room temperature for 1-3 hours. Upon completion, neutralize with dilute acid, extract with an organic solvent, dry, and concentrate to yield 1-bromo-4-ethynylbenzene, which is typically a solid.[10]

Section 5: The Key Assembly: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability, functional group tolerance, and the generation of non-toxic boron byproducts.[4] The reaction couples the (4-propylphenyl)boronic acid pinacol ester (Precursor 1) with 1-bromo-4-ethynylbenzene (Precursor 2) to form the target biphenyl structure.

Mechanism: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in the Suzuki Cycle:

-

Oxidative Addition: A Pd(0) complex inserts into the carbon-halogen bond of the aryl halide (Precursor B), forming a Pd(II) intermediate. This is often the rate-limiting step.[4]

-

Transmetalation: The organic group from the activated boronic acid (Precursor A) is transferred to the palladium center, displacing the halide. A base is crucial here to form a more nucleophilic boronate species.[4][12]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst.[4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Combine 2-(4-propylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq.), 1-bromo-4-ethynylbenzene (1.1-1.2 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.) in a Schlenk flask.

-

Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water. Degas the mixture thoroughly with nitrogen or argon.

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01-0.05 eq.), under an inert atmosphere.

-

Reaction Execution: Heat the reaction to 70-100°C for 3-24 hours. Monitor the reaction for the disappearance of starting materials.

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Purification: Remove the solvent in vacuo. The crude product is then purified, typically by column chromatography followed by recrystallization from a suitable solvent like hexane or ethanol to obtain the pure liquid crystal precursor.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Highly effective and common catalysts for Suzuki couplings.[12] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic ester for transmetalation. |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems are common and effective.[13] |

| Temperature | 70-100 °C | Ensures efficient catalytic turnover without degrading the product. |

| Typical Yield | 75-95% | High yields are expected for this robust coupling.[14] |

Section 6: Purification and Characterization of the Final Product

The purity of liquid crystal precursors is paramount to their performance. Trace impurities can significantly disrupt the formation of desired mesophases.

-

Purification:

-

Column Chromatography: An essential first step to remove catalyst residues and byproducts. Silica gel is the standard stationary phase.

-

Recrystallization: This is a critical final step to achieve high purity. A solvent system (e.g., hexane, ethanol, or a mixture) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Specialized Methods: For extremely high-purity requirements, treatment with porous particles or zone refining may be employed.[15]

-

-

Characterization:

-

NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure, showing the characteristic signals for the propyl chain, the aromatic protons on both rings, and the acetylenic proton and carbons.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₁₇H₁₆, MW: 220.31 g/mol ).[1][2]

-

Differential Scanning Calorimetry (DSC): Used to determine the phase transition temperatures (e.g., crystal to nematic, nematic to isotropic liquid) if the material exhibits liquid crystalline properties.

-

Section 7: Conclusion

The synthesis of this compound is most effectively achieved through a convergent strategy centered on the Suzuki-Miyaura cross-coupling reaction. This guide outlines a robust and high-yielding pathway involving the preparation of two key precursors: (4-propylphenyl)boronic acid pinacol ester and 1-bromo-4-ethynylbenzene. By understanding the mechanistic underpinnings of each step and adhering to rigorous purification protocols, researchers can reliably produce this valuable intermediate for applications in advanced materials and drug discovery. The palladium-catalyzed methods described herein represent the state-of-the-art in C-C bond formation, offering unparalleled efficiency and versatility.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemscene.com [chemscene.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. benchchem.com [benchchem.com]

- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. (4-propylphenyl)boronic Acid synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Bromophenylacetylene | 766-96-1 [chemicalbook.com]

- 11. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. US5540857A - Purification of liquid crystals and liquid crystal composition - Google Patents [patents.google.com]

Foreword: The Architectural Elegance of Calamitic Liquid Crystals

An In-Depth Technical Guide to the Phase Behavior of 4-Ethynyl-4'-propyl-1,1'-biphenyl Liquid Crystal

In the realm of materials science, few compounds capture the delicate interplay between order and fluidity as elegantly as calamitic (rod-shaped) liquid crystals. Their capacity to self-assemble into phases that are intermediate between crystalline solids and isotropic liquids has paved the way for transformative technologies, most notably in display applications. This guide delves into the core principles governing the phase behavior of a specific, high-performance liquid crystal: this compound. Our exploration is tailored for researchers and professionals in materials science and drug development, providing not just a procedural overview but a deep dive into the causal relationships between molecular structure and macroscopic properties. We will dissect the "why" behind the experimental choices, grounding our discussion in the principles of molecular engineering and physical chemistry.

Molecular Blueprint: Deconstructing this compound

The liquid crystalline properties of any material are intrinsically linked to its molecular architecture. Let us first examine the constituent parts of our target molecule to understand how they contribute to its mesogenic character.

-

The Rigid Core: 1,1'-Biphenyl: The biphenyl group forms the rigid, elongated core essential for calamitic liquid crystals. This aromatic system provides the necessary anisotropy, promoting the parallel alignment of molecules that defines the nematic phase. The planarity and length-to-breadth ratio of this core are primary determinants of the thermal stability of the liquid crystal phase.[1]

-

The Polarizable Linker: Ethynyl Group (-C≡C-): The introduction of an ethynyl (acetylene) linker extends the conjugation of the aromatic system. This increases the overall molecular polarizability, which in turn enhances the anisotropic van der Waals interactions between molecules.[2] These stronger intermolecular forces typically lead to an increase in the nematic-to-isotropic transition temperature (clearing point), thereby expanding the temperature range over which the nematic phase is stable.[3]

-

The Flexible Tail: Propyl Group (-CH₂CH₂CH₃): The terminal alkyl chain, in this case, a propyl group, plays a crucial role in modulating the melting point and influencing the packing of the molecules. The flexibility of the alkyl chain disrupts the crystalline packing, lowering the melting point from the solid to the liquid crystal phase. The length of this chain is a key tuning parameter for the mesophase range. There is a well-documented "odd-even effect" in homologous series of liquid crystals, where molecules with an odd number of carbons in their alkyl chain (like our propyl group) tend to have a higher nematic-isotropic transition temperature compared to their even-numbered neighbors.[4][5] This is attributed to the orientation of the terminal C-C bond relative to the long molecular axis, which affects the overall anisotropy of the molecule.

The synergy between the rigid biphenyl core, the polarizable ethynyl linker, and the flexible propyl tail is what endows this compound with its liquid crystalline properties.

Characterizing the Mesophase: A Trifecta of Analytical Techniques

To elucidate the phase behavior of a liquid crystal, a combination of complementary analytical techniques is indispensable. Each method provides a unique piece of the puzzle, and together they offer a comprehensive picture of the material's thermal transitions and structural organization. The workflow for characterizing a novel liquid crystal is as follows:

Caption: Workflow for Liquid Crystal Characterization.

Differential Scanning Calorimetry (DSC): Mapping the Thermal Transitions

Expertise & Experience: DSC is the workhorse for identifying the temperatures and thermodynamic parameters of phase transitions.[6] The underlying principle is that as the material transitions from a more ordered state (crystal) to a less ordered state (nematic liquid crystal), or from the nematic to the isotropic liquid state, it will absorb heat (an endothermic process). The DSC instrument measures this heat flow relative to a reference, allowing for the precise determination of transition temperatures and the enthalpy (ΔH) of each transition. A typical experiment involves heating the sample at a controlled rate, followed by a controlled cooling cycle to check for the reversibility of the transitions (enantiotropic vs. monotropic behavior).

Trustworthiness: The self-validating nature of a DSC experiment comes from its repeatability and the information gleaned from both heating and cooling cycles. An enantiotropic liquid crystal will show transitions at roughly the same temperatures on heating and cooling, whereas a monotropic one will only exhibit the liquid crystal phase on cooling.

Protocol: DSC Analysis of this compound

-

Sample Preparation: Accurately weigh 3-5 mg of the purified this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any sublimation of the sample during heating.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).

-

Heat the sample at a constant rate of 10°C/min to a temperature well above its expected clearing point (e.g., 200°C).

-

Hold the sample at this temperature for 2-3 minutes to ensure complete melting into the isotropic phase.

-

Cool the sample at a rate of 10°C/min back to the starting temperature.

-

-

Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is integrated to calculate the enthalpy of the transition.

Anticipated Phase Behavior for this compound

| Transition | Parameter | Expected Value (Estimated) | Rationale |

| Crystal to Nematic (Melting) | Temperature (Tm) | ~ 80-100 °C | Biphenyl systems of this type typically melt in this range. The exact temperature is highly sensitive to crystalline packing. |

| Enthalpy (ΔHm) | 15-25 kJ/mol | This reflects the energy required to break the crystal lattice. | |

| Nematic to Isotropic (Clearing) | Temperature (TNI) | ~ 120-140 °C | The ethynyl group and the odd-numbered propyl chain are expected to stabilize the nematic phase, leading to a relatively high clearing point.[5] |

| Enthalpy (ΔHNI) | 0.5-1.5 kJ/mol | This transition involves the loss of long-range orientational order and has a much lower enthalpy than melting. |

Polarized Optical Microscopy (POM): Visualizing the Anisotropy

Expertise & Experience: POM is a powerful qualitative technique that allows for the direct visualization of the liquid crystal phases.[8] Liquid crystals are birefringent, meaning they have different refractive indices for light polarized parallel and perpendicular to the long axis of the molecules. When a thin film of the liquid crystal is placed between two crossed polarizers, the birefringent regions will appear bright and often exhibit characteristic textures that are fingerprints of specific liquid crystal phases. The nematic phase, for instance, is typically identified by its "schlieren" or "marbled" texture.

Trustworthiness: The identification of a liquid crystal phase is validated by observing these characteristic textures and how they change upon heating and cooling through the transition temperatures previously identified by DSC.

Protocol: POM Analysis

-

Sample Preparation: Place a small amount of the liquid crystal on a clean microscope slide.

-

Mounting: Cover the sample with a coverslip and place it on a hot stage attached to the polarizing microscope.

-

Heating and Observation: Slowly heat the sample while observing it through the microscope with crossed polarizers.

-

Texture Identification: As the sample melts, it will transition from a dark crystalline solid to a bright, textured liquid crystal phase. Note the temperature at which this occurs. The nematic phase will show mobile, thread-like defects (disclinations) and a characteristic schlieren texture.

-

Clearing Point: Continue heating until the sample becomes completely dark. This is the nematic-to-isotropic transition (clearing point), where the material loses its birefringence.

-

Cooling: Slowly cool the sample from the isotropic phase and observe the formation of the liquid crystal phase again. This confirms the reversibility of the transition.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Steric and electronic situation in the 4-X-4'-[(4''-Y-phenyl)ethynyl]biphenyl homologous series: a joint theoretical and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Thermal Stability of 4-Ethynyl-4'-propyl-1,1'-biphenyl

Introduction

4-Ethynyl-4'-propyl-1,1'-biphenyl is a substituted aromatic hydrocarbon featuring a rigid biphenyl core, a reactive ethynyl group, and a flexible propyl chain.[1][2] This molecular architecture is common in materials science, particularly in the development of liquid crystals and specialty polymers, as well as in medicinal chemistry as a building block for complex therapeutic agents. For these applications, understanding the material's response to thermal stress is paramount. Thermal stability dictates the upper temperature limits for synthesis, processing, and storage, and is a critical parameter in assessing the safety and long-term viability of any chemical entity.

This technical guide provides a comprehensive framework for evaluating the thermal stability of this compound. We will explore the theoretical underpinnings of its stability, present detailed experimental protocols for its characterization, interpret representative data, and discuss potential degradation pathways. The methodologies and insights presented herein are designed to be broadly applicable for the thermal analysis of complex organic molecules.

Theoretical Considerations: Structural Influences on Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to its structure. The stability of this compound is governed by the interplay of its three key structural motifs:

-

Biphenyl Core: The 1,1'-biphenyl group provides a rigid, aromatic scaffold. Aromatic systems are inherently stable due to electron delocalization, requiring significant energy to initiate decomposition. Biphenyl-containing polymers are known for their high thermal stability.[3]

-

Propyl Group: The n-propyl substituent is an alkyl chain. The C-C and C-H bonds in this group are generally less stable than the sp²-hybridized bonds of the aromatic core and represent likely initiation sites for thermal degradation through homolytic cleavage.

-

Ethynyl Group: The terminal alkyne (ethynyl) group is a high-energy functional group. While the C≡C triple bond itself is strong, terminal alkynes can undergo highly exothermic and often uncontrollable reactions at elevated temperatures, such as polymerization, cyclization, or other rearrangements.[4] This group is often the primary determinant of the compound's thermal limits.

Based on these features, it is hypothesized that the onset of thermal degradation will be initiated either by reactions of the ethynyl group or cleavage at the propyl chain, followed by the fragmentation of the biphenyl core at much higher temperatures.

Experimental Characterization of Thermal Stability

A dual-technique approach utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive understanding of a material's thermal properties. TGA quantifies mass changes with temperature, while DSC measures the heat flow associated with thermal events.[5][6][7]

Experimental Workflow

The logical flow for a comprehensive thermal stability assessment is outlined below. This workflow ensures that both mass loss and energetic transitions are characterized, providing a complete picture of the material's behavior under thermal stress.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

Mesomorphic properties of propyl-substituted biphenyls

An In-Depth Technical Guide to the Mesomorphic Properties of Propyl-Substituted Biphenyls

Authored by a Senior Application Scientist

This guide provides a detailed exploration into the synthesis, characterization, and structure-property relationships of propyl-substituted biphenyl liquid crystals. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes foundational principles with field-proven insights to elucidate the nuanced behavior of these critical mesogenic materials.

Introduction: The Significance of the Propyl Group in Biphenyl Liquid Crystals

The 4-n-alkyl-4'-cyanobiphenyl (nCB) series represents one of the most foundational and widely studied classes of calamitic (rod-shaped) liquid crystals.[1] Their chemical stability, strong positive dielectric anisotropy, and accessible mesophase ranges have made them indispensable in the development of liquid crystal displays (LCDs).[2][3] Within this homologous series, the propyl-substituted variant, 4-n-propyl-4'-cyanobiphenyl (3CB), and its isomers occupy a crucial position. The length and flexibility of the alkyl chain are primary determinants of the material's physical properties, including its melting point and the stability of its liquid crystalline phases.[4] Understanding the specific influence of the propyl group is therefore essential for the rational design of liquid crystal mixtures with tailored performance characteristics for advanced applications.[5] This guide will dissect the molecular architecture, mesomorphic behavior, and key physical properties of these compounds, grounded in established experimental protocols.

Molecular Structure and Synthesis

The quintessential structure of a propyl-substituted biphenyl liquid crystal consists of a rigid biphenyl core, a flexible propyl tail, and typically, a polar terminal group like a cyano (-CN) moiety.[6] This combination of a rigid core and a flexible chain is the fundamental requirement for the formation of liquid crystal phases.[5] The biphenyl core provides the necessary structural anisotropy for long-range orientational order, while the propyl chain introduces fluidity, disrupting perfect crystalline packing and lowering the melting point.[6] The terminal cyano group imparts a strong dipole moment along the principal molecular axis, which is critical for achieving the large positive dielectric anisotropy required for electro-optical switching in displays.[2]

Caption: Molecular structure of 4-n-propyl-4'-cyanobiphenyl (3CB).

Synthetic Pathway: A Self-Validating Approach

The synthesis of 4-alkyl-4'-cyanobiphenyls is a well-established process, often starting from commercially available 4-bromobiphenyl. The causality behind this choice is the reactivity of the bromine atom, which allows for sequential, high-yield functionalization of the biphenyl core. A common and robust synthetic route is outlined below.[7]

Caption: General synthetic workflow for 4-n-propyl-4'-cyanobiphenyl (3CB).

Experimental Protocol: Synthesis of 4-n-propyl-4'-cyanobiphenyl (3CB)

This protocol outlines a standard laboratory procedure. The self-validating nature of this process lies in the purification and characterization at each key stage, ensuring the integrity of intermediates before proceeding.

-

Step 1: Friedel-Crafts Acylation

-

Objective: To introduce the propyl precursor chain to the biphenyl core.

-

Procedure:

-

Suspend 4-bromobiphenyl and anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane) under a nitrogen atmosphere at 0°C. The inert atmosphere is critical to prevent moisture from deactivating the Lewis acid catalyst (AlCl₃).

-

Add propanoyl chloride dropwise to the stirred suspension. An exothermic reaction is expected; maintaining a low temperature controls the reaction rate and minimizes side products.

-

After the addition, allow the mixture to warm to room temperature and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Quench the reaction by carefully pouring it over crushed ice and hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic product.

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Validation: Purify the resulting ketone intermediate by recrystallization or column chromatography. Confirm its structure and purity via NMR and Mass Spectrometry.

-

-

Step 2: Clemmensen Reduction

-

Objective: To reduce the ketone to an alkyl chain.

-

Procedure:

-

Add the purified 4-bromo-4'-propanoylbiphenyl to a mixture of amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. The amalgamation of zinc increases its reactivity for the reduction.

-

Reflux the mixture for several hours. The progress is monitored by TLC.

-

After cooling, extract the product, neutralize the aqueous layer, and wash the combined organic extracts until neutral.

-

Dry and concentrate the organic phase to yield 4-bromo-4'-propylbiphenyl.

-

-

Validation: Assess purity via GC. The disappearance of the carbonyl peak in the IR spectrum and the appropriate shifts in the NMR spectrum confirm a successful reduction.

-

-

Step 3: Cyanation

-

Objective: To replace the bromine atom with the polar cyano group.

-

Procedure:

-

Heat the 4-bromo-4'-propylbiphenyl with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[7] This is a classic Rosenmund-von Braun reaction.

-

Maintain the reaction at reflux under a nitrogen atmosphere for several hours.

-

After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and HCl to decompose the copper complexes.

-

Extract the product, wash thoroughly, dry, and concentrate.

-

-

Validation: Purify the final product, 4-n-propyl-4'-cyanobiphenyl (3CB), by vacuum distillation or column chromatography followed by recrystallization. Final purity should be >99% as determined by GC, and the structure confirmed by NMR, IR (presence of -C≡N stretch), and elemental analysis.

-

Mesomorphic Phase Behavior

The length of the n-alkyl chain in the nCB series has a profound and predictable effect on the mesomorphic properties. Shorter chains (n=1-4) tend to exhibit either no mesophase (monotropic) or only a nematic phase. As the chain lengthens, smectic phases begin to appear and become more stable.[2] The propyl derivative (3CB) is non-mesomorphic, meaning it melts directly from a crystalline solid to an isotropic liquid.[2] However, it is a critical component in liquid crystal mixtures, where it acts as a low-viscosity diluent to modulate the properties of the overall formulation.[8][9]

To understand the behavior of 3CB, it is instructive to compare it with its immediate homologues in the 4-n-alkyl-4'-cyanobiphenyl series.

| Compound Name | Abbreviation | n | Melting Point (Tₘ) °C | Nematic-Isotropic (Tₙᵢ) °C | Mesophase Behavior |

| 4-Ethyl-4'-cyanobiphenyl | 2CB | 2 | 30 | (21.5) | Monotropic Nematic |

| 4-Propyl-4'-cyanobiphenyl | 3CB | 3 | 61.5 | - | Non-mesomorphic |

| 4-Butyl-4'-cyanobiphenyl | 4CB | 4 | 47.5 | (16.5) | Monotropic Nematic |

| 4-Pentyl-4'-cyanobiphenyl | 5CB | 5 | 22.5 | 35.0 | Enantiotropic Nematic |

| 4-Hexyl-4'-cyanobiphenyl | 6CB | 6 | 13.5 | 29.0 | Enantiotropic Nematic |